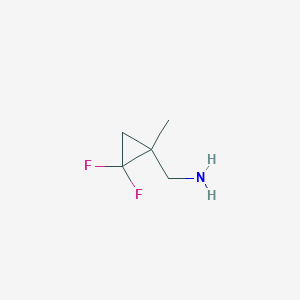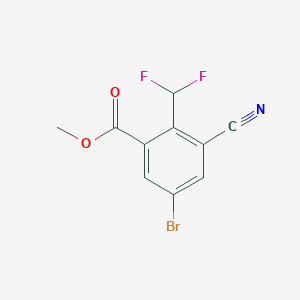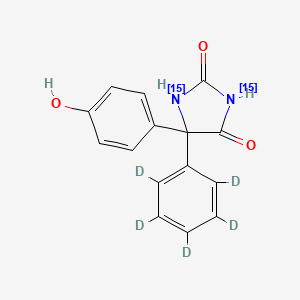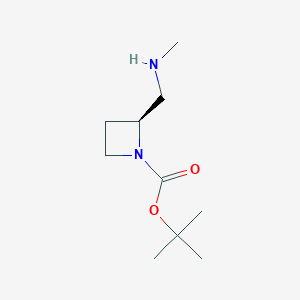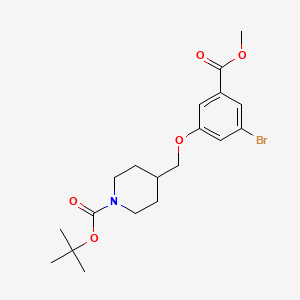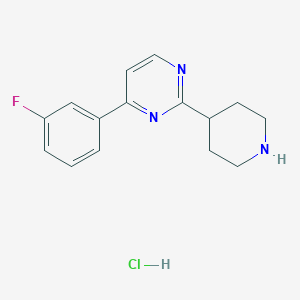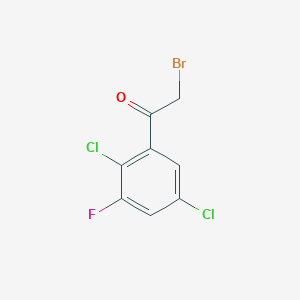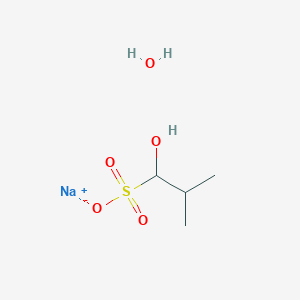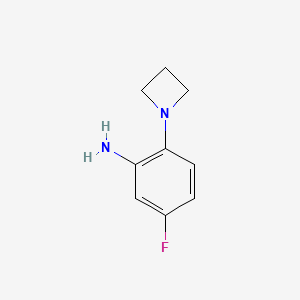
2-(Azetidin-1-yl)-5-fluoroaniline
Descripción general
Descripción
Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered heterocyclic ring structure. They are known for a wide range of biological activities, including antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One common method involves the reaction of Schiff bases with chloroacetyl chloride in the presence of a base . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered β-lactam ring. The nitrogen atom is attached to the β-carbon atom relative to the carbonyl group .Chemical Reactions Analysis
Azetidinones can undergo a variety of chemical reactions due to the presence of the reactive β-lactam ring. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary widely depending on their specific structure and functional groups. For example, some azetidinones are liquids at room temperature, while others are solids .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Agents
Several studies have demonstrated the potential of azetidine derivatives as potent antimicrobial and antibacterial agents. For example, a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, which includes an azetidin-1-yl group, showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than known antibiotics against clinical isolates (Kuramoto et al., 2003). Additionally, the synthesis of Schiff’s bases, azetidinones, and thiazolidinones with azetidin-1-yl groups led to compounds that exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Drug Synthesis and Modification
The Minisci reaction has been utilized for the introduction of azetidin-3-yl groups into heteroaromatic bases, showcasing the utility of azetidine derivatives in the modification of molecules for drug discovery. This approach has been applied to important drug compounds like the EGFR inhibitor gefitinib, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Duncton et al., 2009).
Photostability and Fluorophore Design
Azetidinyl substitution has been explored for improving the photostability of fluorophores. A study found that azetidinyl substitution in nonconventional coumarin-based COUPY dyes led to an unprecedented improvement in photostability, making these compounds highly suitable for applications requiring stable fluorescent markers (Gandioso et al., 2018).
Anti-Inflammatory and Analgesic Agents
Azetidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, quinoline derivatives bearing azetidinones scaffolds showed significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents based on the azetidine structure (Gupta & Mishra, 2016).
Antitumor Antibiotics
The azetidine structure has been incorporated into pyrrolo[1,4]benzodiazepines (PBDs), a class of antitumor antibiotics. This incorporation through intramolecular azide to alkene 1,3-dipolar cycloadditions demonstrates the azetidine ring's contribution to the synthesis of complex molecules with significant biological activity (Hemming et al., 2014).
Safety And Hazards
Direcciones Futuras
Research into azetidinones is ongoing, and there are many potential future directions for this class of compounds. For example, researchers are investigating the use of azetidinones as antimicrobial agents . Additionally, researchers are exploring the use of azetidinones in the development of new drugs for the treatment of various diseases .
Propiedades
IUPAC Name |
2-(azetidin-1-yl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHNPQQHLHUYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



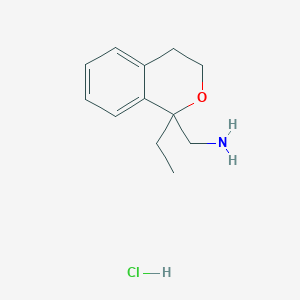
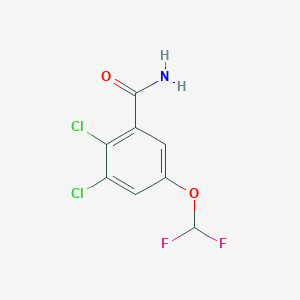
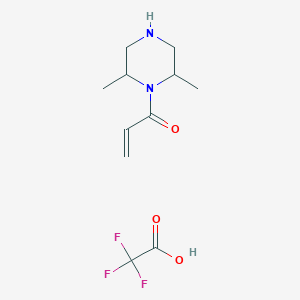
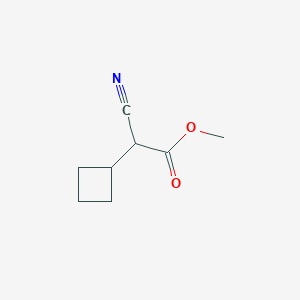
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
